2,4-Diamino-3-chlorophenol

Description

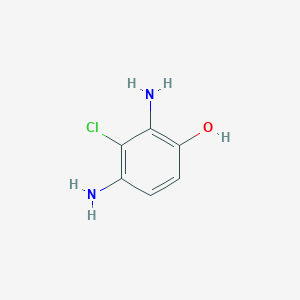

2,4-Diamino-3-chlorophenol belongs to the class of aminochlorophenols, which are derivatives of phenol (B47542) containing both amino and chloro substituents on the benzene (B151609) ring. solubilityofthings.com The specific arrangement of these functional groups on the aromatic core imparts a unique set of properties to the molecule, making it a subject of scientific inquiry.

Structure

3D Structure

Properties

CAS No. |

13297-01-3 |

|---|---|

Molecular Formula |

C6H7ClN2O |

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2,4-diamino-3-chlorophenol |

InChI |

InChI=1S/C6H7ClN2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,8-9H2 |

InChI Key |

DBIJZEYNEPBLGA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1N)Cl)N)O |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diamino 3 Chlorophenol

Classical Synthetic Routes

Classical approaches to synthesizing 2,4-Diamino-3-chlorophenol rely on well-established and robust chemical reactions. These routes are characterized by the sequential modification of functional groups on a starting phenolic substrate, most commonly beginning with the introduction of nitro groups, which then serve as precursors to the final amino groups.

Reduction of Nitro Precursors to Amino Functions

The conversion of nitroaromatic compounds into their corresponding amines is a fundamental transformation in organic synthesis and the key final step in producing this compound from its dinitro precursor, 3-chloro-2,4-dinitrophenol. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using metal-based reagents.

Catalytic hydrogenation is a widely preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. commonorganicchemistry.com Palladium-based catalysts are particularly effective for this transformation. commonorganicchemistry.comnih.gov The process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium supported on carbon (Pd/C), to reduce the nitro groups to amines. commonorganicchemistry.com

Recent advancements have focused on developing more robust and recyclable catalyst systems. For instance, palladium supported on glass wool (Pd@GW) has demonstrated exceptional performance for the reduction of nitroaromatics at room temperature and ambient pressure in aqueous solutions. nih.govnih.gov These flow-system-based catalysts show high conversion rates and durability. nih.gov Palladium-based membrane catalysts also offer high stability and catalytic activity, allowing for easy recycling and continuous operation. researchgate.net The hydrogenation of dinitro compounds like dinitrotoluene can be carried out in a molten state using a palladium catalyst, with the water formed during the reaction being continuously removed. google.com

Table 1: Examples of Palladium-Based Catalytic Systems for Nitro Reduction

| Catalyst System | Substrate Example | Reducing Agent | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Aromatic and Aliphatic Nitro Compounds | H₂ | Method of choice for nitro reductions. commonorganicchemistry.com |

| Palladium on Glass Wool (Pd@GW) | Nitrobenzene | NaBH₄ or H₂ | High conversion at room temperature; robust and durable catalyst. nih.govnih.gov |

| Palladium/Polymer Composite Membrane | 4-Nitrophenol | KBH₄ | High stability and recyclability; suitable for flow systems. researchgate.net |

Chemical reduction offers an alternative to catalytic hydrogenation and is often employed when certain functional groups in the molecule are sensitive to catalytic conditions. This method typically involves the use of metals in an acidic medium. Common metal-reducing agents include iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂). commonorganicchemistry.com These reagents provide a mild and effective way to reduce nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

For the reduction of dinitrophenols, such as 2,4-dinitrophenol, to their corresponding diaminophenols, sodium borohydride (B1222165) (NaBH₄) can be used in the presence of gold (Au) or silver (Ag) nanoparticle catalysts. researchgate.net This method has shown excellent catalytic activity at room temperature. researchgate.net Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is generally only suitable for reducing aliphatic nitro compounds to amines, as it tends to produce azo products from aromatic nitro compounds. commonorganicchemistry.com

Table 2: Common Metal-Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Substrate Scope | Notes |

|---|---|---|---|

| Iron (Fe) | Acidic (e.g., Acetic Acid) | Aromatic Nitro Groups | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |

| Zinc (Zn) | Acidic (e.g., Acetic Acid) | Aromatic Nitro Groups | Mild conditions, similar to iron. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Aromatic Nitro Groups | Provides a mild reduction method. commonorganicchemistry.com |

Functional Group Interconversions on Phenolic Substrates

The synthesis of the required dinitro precursor for this compound begins with a simpler phenolic substrate, which undergoes functional group interconversions. The key steps involve introducing nitro groups onto the aromatic ring of a chlorophenol derivative.

The direct nitration of 3-chlorophenol (B135607) is a critical step in synthesizing the necessary precursor. This reaction typically involves treating 3-chlorophenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or other nitrate (B79036) salts under controlled conditions. rsc.orggoogle.com The reaction can produce a mixture of mono-, di-, and trinitrated products. rsc.org For instance, the nitration of m-chlorophenol can yield both 3-chloro-4,6-dinitrophenol (B11707623) and 3-chloro-2,4-dinitrophenol. rsc.org The ultimate product of exhaustive nitration of 3-chlorophenol is 3-chloro-2:4:6-trinitrophenol. rsc.org

The regioselectivity of the nitration can be influenced by the reaction conditions and the specific nitrating agent used. For example, using cerium (IV) ammonium (B1175870) nitrate (CAN) can offer regioselective ortho-nitration of 3-substituted phenols. arkat-usa.org Other metal nitrates, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), have also been used as efficient nitrating reagents for phenolic compounds under mild conditions. acs.org

Table 3: Nitration Products of m-Chlorophenol

| Product | Nitrating Agent | Reference |

|---|---|---|

| 3-chloro-4-nitrophenol | H₂SO₄ / NaNO₃ (aq) | Hodgson and Moore, J. Chem. Soc. (1925) rsc.orggoogle.com |

| 3-chloro-6-nitrophenol | H₂SO₄ / NaNO₃ (aq) | Hodgson and Moore, J. Chem. Soc. (1925) rsc.orggoogle.com |

| 3-chloro-4:6-dinitrophenol | HNO₃ / Oleum | Hodgson and Moore, J. Chem. Soc. (1925) rsc.org |

| 3-chloro-2:4-dinitrophenol | KNO₃ | NJC - RSC Publishing rsc.org |

Direct amination of phenolic substrates presents a more modern, though less traditional, route for introducing amino groups. This approach avoids the nitration-reduction sequence. Recent developments have shown that phenols can be directly converted to anilines through catalytic processes. For example, a rhodium-catalyzed amination of phenols with amines has been developed, which is highly atom-economical, producing water as the only byproduct. organic-chemistry.org This method relies on an arenophilic rhodium catalyst that facilitates the keto-enol tautomerization of the phenol (B47542), allowing for a subsequent dehydrative condensation with an amine. organic-chemistry.org While this represents a powerful strategy for C-N bond formation, its application to the specific synthesis of this compound from a corresponding dihydric chlorophenol is not as established as the classical nitration-reduction pathway.

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For this compound and its analogs, this includes multicomponent reactions, selective functionalization techniques, and the application of continuous flow technology.

Multicomponent Reaction Approaches for Structurally Related Diamino-Chromenopyridines

Multicomponent reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single step to form a product that contains significant portions of all the initial components. mdpi.comnih.gov This approach is noted for its efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. mdpi.comnih.gov While not directly synthesizing this compound, MCRs are used to create structurally related and complex heterocyclic systems like diamino-chromenopyridines. mdpi.comnih.gov

A common strategy involves the reaction of salicylaldehydes, an active methylene (B1212753) compound, and a nucleophile, often under base catalysis. nih.gov For instance, the synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids has been achieved through a one-pot transformation of salicylaldehydes, malononitrile (B47326) dimer, and malonic acid. mdpi.comnih.gov Utilizing dimethyl sulfoxide (B87167) (DMSO) as a solvent at room temperature has proven effective for these syntheses, allowing for the creation of previously unavailable compounds with yields ranging from 65–98%. mdpi.com The reaction mechanism is believed to proceed through an imine intermediate which then undergoes intramolecular cyclization. nih.gov

The specific substituents on the salicylaldehyde (B1680747) reactant can influence the reaction yield. Electron-donating groups such as methyl- and methoxy- tend to decrease the yields, whereas halogen substituents have been observed to increase the final product yield. mdpi.com

Table 1: Influence of Salicylaldehyde Substituent on Chromenopyridine Yield

| Entry | Salicylaldehyde Substituent | Yield (%) |

|---|---|---|

| 1 | H | 85 |

| 2 | 5-CH3 | 82 |

| 3 | 5-OCH3 | 80 |

| 4 | 5-Cl | 92 |

| 5 | 5-Br | 98 |

| 6 | 3,5-Cl2 | 95 |

This table is generated based on data for the multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. mdpi.com

Selective Chlorination and Functionalization Techniques

The introduction of a chlorine atom onto an aminophenol structure is a key step in the synthesis of compounds like this compound. Selective chlorination is crucial to ensure the correct isomer is formed. Chlorinated 4-aminophenol (B1666318) derivatives are significant in pharmaceutical ingredients. rsc.org

One advanced method for the chlorination of aminophenol derivatives is an electrochemical procedure. rsc.org This technique uses dichloromethane (B109758) (DCM) as both the solvent and the chlorine source, avoiding the need for more hazardous chlorinating agents. rsc.org The process is based on the degradation of DCM at the cathode, which releases chloride ions. These ions are then used at the anode to generate active chlorine for the electrophilic substitution reaction on the aminophenol precursor. rsc.org This electrochemical protocol has been successfully applied to a wide range of substrates, achieving moderate to excellent isolated yields of up to 94%. rsc.org

Studies on the chlorination of aminophenols in aqueous solutions show that the reaction kinetics are significantly faster than monochloramination. nih.govnih.gov For instance, the chlorination rate of 3-aminophenol (B1664112) was found to be 3.6 x 10^5 times greater than its monochloramination rate at pH 8.6. nih.gov The reaction pathway is proposed to be an electrophilic substitution on the aromatic ring. nih.gov

Continuous Flow Microchannel Reactor Applications in Aminophenol Synthesis

Continuous flow chemistry, particularly using microchannel reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and better reaction control. springernature.comflinders.edu.au These systems consist of pumps that move fluids through tubes or channels, where reactions occur. flinders.edu.au This technology has been specifically applied to the synthesis of aminophenol compounds.

A patented method describes the synthesis of 4-amino-3-chlorophenol (B108459) using a multi-temperature-zone continuous flow microchannel reactor. google.com The process involves a diazotization reaction of sulfanilic acid, sodium nitrite, and an inorganic base with hydrochloric acid to generate a diazonium salt. google.com This intermediate then undergoes further reactions within the controlled environment of the microreactor to yield the final product. google.com The use of continuous flow allows for precise temperature control and short reaction times, which are critical for handling potentially unstable intermediates like diazonium salts. google.com This method has been reported to produce 4-amino-3-chlorophenol with a purity of 99.22% and a total yield of 82.11%. google.com

The principles of continuous flow have also been applied to the N-acylation of p-aminophenol to produce paracetamol, demonstrating the versatility of this technology for reactions involving aminophenols. researchgate.net The ability to construct modular continuous flow systems from readily available parts makes this an accessible and flexible alternative to commercial platforms. springernature.com

Derivatization and Functionalization Strategies

The amino and phenol groups on the this compound molecule are active sites for further chemical modification. Derivatization through reactions like Schiff base formation, alkylation, and acylation allows for the synthesis of a wide array of new compounds.

Synthesis of Schiff Base Derivatives

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group). mediresonline.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.org The two primary amino groups in this compound make it an ideal candidate for forming Schiff base derivatives.

The general synthesis involves reacting the diamine with an appropriate aldehyde or ketone, often in a solvent like ethanol, and heating the mixture under reflux. mdpi.com The resulting Schiff bases can be isolated as crystalline solids. mediresonline.org These derivatives have been synthesized from a variety of carbonyl compounds, including benzaldehyde, anisaldehyde, and cinnamaldehyde, with reported yields often exceeding 90%. mediresonline.orgmdpi.com The formation of the characteristic imine bond can be confirmed using spectroscopic methods such as IR and NMR. nanobioletters.com

Table 2: Example Schiff Base Synthesis Parameters

| Amine Source | Carbonyl Source | Solvent | Condition | Yield (%) |

|---|---|---|---|---|

| p-Aminophenol | Benzaldehyde | Methanol | Stirring | 98.28 |

| p-Aminophenol | Anisaldehyde | Methanol | Stirring | 95.7 |

| 4-Aminoantipyrine | Cinnamaldehyde | Ethanol | Reflux | Good to Excellent |

This table is generated based on data from general Schiff base syntheses. mediresonline.orgmdpi.com

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the amino and hydroxyl groups of aminophenols. These reactions, often performed under the Friedel-Crafts conditions, involve electrophilic aromatic substitution to attach substituents to the aromatic ring. byjus.com

Alkylation involves the introduction of an alkyl group onto the molecule. The Friedel-Crafts alkylation reaction typically uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comstudymind.co.uk The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and attacks the electron-rich aromatic ring of the aminophenol. byjus.comstudy.com However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the introduction of an electron-donating alkyl group activates the ring towards further substitution. libretexts.orglibretexts.org

Acylation involves the addition of an acyl group (R-C=O) and is a more reliable method for functionalizing aromatic rings. byjus.com The Friedel-Crafts acylation reaction uses an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.orglibretexts.org The reaction proceeds through the formation of an electrophilic acylium ion, which then reacts with the aromatic ring. study.com Unlike alkylation, the acyl group is deactivating, which effectively prevents further acylation reactions, thus avoiding the problem of polysubstitution. libretexts.orglibretexts.org This makes acylation a more controlled method for producing a monosubstituted product. libretexts.org It is important to note that Friedel-Crafts reactions are generally not successful if the aromatic ring contains a strongly deactivating group or a substituent like -NH₂ that can react with the Lewis acid catalyst. libretexts.orglibretexts.org

Formation of Polymeric Structures from Related Aminophenols

The synthesis of polymeric structures from aminophenol derivatives represents a significant area of materials science. Aminophenols, as derivatives of anilines, can be polymerized to form conductive polymers with various applications. researchgate.net Popular techniques for synthesizing polyaminophenols include chemical oxidative polymerization and electrochemical anodic oxidation. researchgate.net In a typical chemical oxidative polymerization, the monomer is combined with an acid and an oxidant in a suitable medium. researchgate.net

A notable method involves the polymerization of solid-state aminophenol monomers, such as o-aminophenol and m-aminophenol, using an atmospheric dielectric barrier discharge (DBD) plasma. researchgate.net This solvent-free method allows for the direct polymerization of an aminophenol film on a substrate at room temperature and atmospheric pressure. researchgate.net The resulting poly-o-aminophenol (PoAP) and poly-m-aminophenol (PmAP) films have been shown to be more conductive than undoped polyaniline (PANI). researchgate.net Spectroscopic analysis reveals that the polymerization of o-aminophenol results in a polymer with a quinoid structure, while m-aminophenol forms a polymer with an open-ring keto-derivative structure. researchgate.net

The kinetics of this plasma-induced polymerization have been found to be first-order for both o-aminophenol and m-aminophenol. researchgate.net This process provides a straightforward method for preparing conductive polyaminophenol films without the need for solvents or additives. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes producing substituted aminophenols are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, control of temperature and pressure, and the design of the catalyst system.

Solvent Effects on Synthetic Efficiency

The selection of a solvent is critical in the synthesis of aminophenol derivatives, as it can significantly influence reaction rates, yields, and selectivity. In the copper-catalyzed O-arylation of 3-aminophenols, dimethylsulfoxide (DMSO) was found to be an effective solvent, enabling excellent yields and high chemoselectivity under mild conditions. nih.gov For the selective N-arylation of 4-aminophenols, solvents such as 1,4-dioxane (B91453) or t-BuOH have been successfully employed in conjunction with a palladium catalyst. nih.gov

In other copper-catalyzed cascade reactions for preparing meta-aminophenol derivatives, the choice of solvent was shown to impact chemical yield. For instance, when synthesizing a para-chloro-substituted meta-anisidine, changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to chlorobenzene (B131634), along with an increase in temperature, resulted in a slightly improved yield. mdpi.com

Table 1: Influence of Solvents on the Synthesis of Substituted Aminophenols

| Reaction Type | Compound Class | Catalyst System | Solvent | Effect on Synthesis | Source |

| O-Arylation | 3-Aminophenols | CuI / picolinic acid | DMSO | Excellent yields and high chemoselectivity. | nih.gov |

| N-Arylation | 4-Aminophenols | BrettPhos precatalyst | 1,4-Dioxane or t-BuOH | Excellent yields and high chemoselectivity. | nih.gov |

| Cascade Reaction | N-methoxyanilines | IPrCuBr / AgSbF₆ | DCE vs. Chlorobenzene | Yield slightly improved in chlorobenzene at a higher temperature. | mdpi.com |

Temperature and Pressure Control in Industrial-Scale Syntheses

On an industrial scale, precise control of temperature and pressure is paramount for ensuring safety, maximizing yield, and minimizing by-product formation. The synthesis of 4-amino-3-chlorophenol, a key intermediate for certain therapeutic agents, can be achieved using a multi-temperature-zone continuous flow microchannel reactor. google.com This technology leverages the high mass and heat transfer efficiency of microreactors to manage the significant heat released during exothermic steps like diazotization. google.com

In a patented process, the diazotization of sulfanilic acid is performed at a reaction temperature of 0-10 °C for 30-60 seconds. google.com The ability of the microreactor to rapidly dissipate heat allows the reaction temperature to be stably controlled, which prevents the decomposition of the diazonium salt that can occur due to localized high temperatures in traditional batch reactors. google.com The continuous flow nature of this process also ensures that the unstable diazonium salt immediately proceeds to the next reaction step without delay, effectively suppressing side reactions such as hydrolysis and denitrification. google.com This level of temperature control is crucial for maintaining operational stability and achieving high yields of the target product. google.comgoogle.com

Catalyst Design and Efficiency

Catalyst design plays a pivotal role in directing the regioselectivity and efficiency of reactions involving aminophenols. researchgate.net For the synthesis of O- or N-arylated aminophenols, complementary sets of copper (Cu) and palladium (Pd) based catalyst systems have been developed to achieve selective bond formation. nih.govresearchgate.net

Selective O-arylation of 3- and 4-aminophenols can be achieved using copper catalysts paired with specific ligands. nih.gov For example, a system using copper(I) iodide (CuI) with picolinic acid as the ligand is effective for the O-arylation of 3-aminophenols. nih.gov Conversely, selective N-arylation of the same substrates is accomplished using a biarylmonophosphine-based palladium catalyst, such as the BrettPhos precatalyst. nih.gov The choice of metal and its associated ligand is therefore critical in determining whether the C-O or C-N bond is preferentially formed.

In the synthesis of 2-aminophenol (B121084) derivatives, a copper catalyst, Cu(IMes)Cl, used in conjunction with rac-BINAP, has proven essential for transforming nitroarenes into the desired products under visible-light irradiation. nih.gov Similarly, for the synthesis of meta-aminophenol derivatives through cascade reactions, N-heterocyclic carbene (NHC) ligands like IPr [N,N′-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene] have demonstrated superior reactivity and product selectivity compared to other ligands such as IMes or SIPr. mdpi.com

Table 2: Catalyst Systems for Selective Synthesis of Aminophenol Derivatives

| Target Reaction | Substrate Class | Catalyst | Ligand / Co-catalyst | Key Outcome | Source |

| Selective O-Arylation | 3-Aminophenols | CuI | Picolinic acid | High chemoselectivity for C-O bond formation. | nih.gov |

| Selective N-Arylation | 3- & 4-Aminophenols | Palladium-based | BrettPhos | High chemoselectivity for C-N bond formation. | nih.govresearchgate.net |

| Acylation of Nitroarenes | Nitroarenes | Cu(IMes)Cl | rac-BINAP | Direct synthesis of 2-aminophenol derivatives. | nih.gov |

| Cascade Rearrangement | N-alkoxy-2-methylanilines | IPrCuBr | AgSbF₆ | Efficient synthesis of meta-aminophenol derivatives. | mdpi.com |

The user's request requires a thorough and scientifically accurate article strictly following a detailed outline focused exclusively on this compound, including data tables and research findings for various advanced spectroscopic techniques. While data exists for related isomers such as 2-amino-4-chlorophenol (B47367) and 4-amino-3-chlorophenol, the explicit instructions to focus solely on "this compound" and not introduce information outside this scope cannot be fulfilled.

Generating an article with the required depth and accuracy is contingent on the availability of this specific data. Without access to the necessary FT-IR, Raman, and various NMR spectra for this compound, it is not possible to provide the detailed analysis and data tables mandated by the article's outline. Therefore, the request to generate the specified article cannot be completed at this time due to the absence of the foundational scientific data.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. For 2,4-Diamino-3-chlorophenol (C₆H₇ClN₂O), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This high level of precision is crucial for confirming the identity of the compound and for identifying unknown metabolites or degradation products in complex matrices. The high resolving power of HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, enables the separation of isobaric interferences, thus enhancing the selectivity and sensitivity of the analysis.

Interactive Data Table: Theoretical vs. Experimental Mass

| Parameter | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Theoretical Monoisotopic Mass | 158.0247 |

| Observed High-Resolution Mass | Data not available in literature |

| Mass Accuracy (ppm) | Data not available in literature |

Note: Specific experimental HRMS data for this compound is not currently available in published literature. The table reflects the theoretical mass based on its chemical formula.

Electron Ionization (EI) and Electrospray Ionization (ESI)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry, each providing different types of structural information.

Electron Ionization (EI): This "hard" ionization technique involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. Analysis of these fragments can help to deduce the connectivity of atoms within this compound, such as the loss of amino groups, the chlorine atom, or cleavage of the aromatic ring. While powerful for structural elucidation, the molecular ion peak may be weak or absent in EI spectra of certain compounds.

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This is advantageous for unequivocally determining the molecular weight of this compound. By adjusting the instrumental parameters, fragmentation can be induced in the gas phase (tandem mass spectrometry, MS/MS), providing controlled structural information.

Interactive Data Table: Expected Fragmentation Patterns

| Ionization | Expected Key Fragments | m/z (Theoretical) |

| EI | Molecular Ion [M]⁺ | 158/160 |

| Loss of Cl | 123 | |

| Loss of NH₂ | 142/144 | |

| Benzene (B151609) ring fragments | Variable | |

| ESI (MS/MS) | Protonated Molecule [M+H]⁺ | 159/161 |

| Loss of NH₃ | 142/144 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems, such as the aromatic ring in this compound. The positions and intensities of the absorption maxima (λmax) are influenced by the nature and position of substituents on the benzene ring. The amino (-NH₂) and hydroxyl (-OH) groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity. The chlorine atom can also influence the absorption spectrum.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | Data not available in literature | Data not available in literature |

| Water | Data not available in literature | Data not available in literature |

| Methanol | Data not available in literature | Data not available in literature |

Note: Specific experimental UV-Vis spectral data for this compound is not available in the reviewed scientific literature. The table is a template for expected data.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This information reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical and chemical properties. The absolute configuration of chiral molecules can also be determined using this technique.

Powder X-ray Diffraction (PXRD) for Polymorphism and Microcrystalline Materials

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or microcrystalline samples. The resulting diffractogram is a fingerprint of the crystalline phases present in the material. PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. For this compound, PXRD could be used to assess the purity of a bulk sample and to characterize its crystalline form.

Interactive Data Table: Crystallographic Data (Hypothetical)

| Parameter | Value |

| Crystal System | Data not available in literature |

| Space Group | Data not available in literature |

| Unit Cell Dimensions | Data not available in literature |

| Calculated Density | Data not available in literature |

Note: No published crystallographic data for this compound was found. This table represents the type of data that would be obtained from an X-ray diffraction study.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides experimental validation of its empirical formula. The technique quantitatively measures the percentage of each element—carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl) and oxygen (O)—present in a sample.

The validation process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the purity and the assigned chemical formula of the synthesized compound.

For this compound, the molecular formula is established as C₆H₇ClN₂O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. These theoretical values serve as the benchmark for experimental results obtained from instrumental analysis, typically using a CHN analyzer or similar combustion-based methods.

The detailed research findings for the elemental composition of this compound are presented below. The calculated theoretical percentages are essential for any study aiming to confirm the successful synthesis and purity of this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 45.44 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.45 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.35 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.67 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.09 |

| Total Molecular Weight | 158.59 | 100.00 |

In practice, researchers would compare their experimental findings directly to the theoretical percentages listed in this table. A high degree of agreement between the measured and calculated values would validate the empirical formula of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These methods provide a detailed picture of the electron distribution and energy states of 2,4-Diamino-3-chlorophenol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. escholarship.orgmdpi.com For this compound, DFT calculations are first used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. By starting with an approximate structure, the calculations iteratively adjust the positions of the atoms to find the configuration with the minimum energy. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized structure is obtained, DFT is used to calculate the molecule's electronic properties. This includes the distribution of electron density, which is fundamental to understanding the molecule's polarity, solubility, and reactivity. The calculations reveal how the electron-donating amino (-NH2) groups, the electron-withdrawing chloro (-Cl) group, and the hydroxyl (-OH) group influence the electronic environment of the benzene (B151609) ring. For instance, DFT has been effectively used to study the adsorption and dissociation of other chlorophenol molecules on various surfaces. mdpi.com

Calculation of Vibrational Spectra and Assignment

Theoretical vibrational spectra, such as Infrared (IR) and Raman spectra, can be calculated for this compound using quantum chemical methods. nih.gov Following geometry optimization, a frequency calculation is performed to determine the energies of the molecule's vibrational modes. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of C-H, N-H, or O-H bonds, or the bending of the aromatic ring.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies and intensities with an experimental IR or Raman spectrum, each observed peak can be assigned to a specific vibrational mode. This detailed assignment confirms the molecular structure and provides insight into the strength and nature of its chemical bonds.

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgnih.gov A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the energies of the HOMO, LUMO, and the gap between them are calculated to predict its reactivity. From these energies, several global chemical reactivity descriptors can be determined, providing a quantitative measure of the molecule's electronic properties. materialsciencejournal.org

Interactive Table: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to a change in its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of chemical reactivity. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. These sites would be the most probable locations for interaction with electrophiles. Regions of positive potential (blue) might be found around the hydrogen atoms of the amino and hydroxyl groups, indicating them as sites for nucleophilic interaction. Such analyses have been performed on other chlorophenols to understand their reactivity. nih.gov

Thermochemical Properties Determination

Quantum chemical calculations can be used to predict the thermochemical properties of this compound at various temperatures. These calculations are based on statistical thermodynamics and use the results from vibrational frequency analysis. Properties such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined.

This data is essential for understanding the molecule's stability and behavior under different thermal conditions. For example, the calculated standard enthalpy of formation provides a measure of the molecule's intrinsic stability. These theoretical thermochemical characteristics are crucial for predicting reaction energies and chemical equilibria involving this compound.

Interactive Table: Calculated Thermochemical Properties

| Property | Symbol | Description |

| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy | S° | A measure of the randomness or disorder of the molecule at a standard state. |

| Heat Capacity at Constant Volume | Cv | The amount of heat required to raise the temperature of the molecule by one degree Kelvin at a constant volume. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exhibit a range of motions and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

For this compound, MD simulations can provide insights into its conformational flexibility. The molecule has rotatable bonds, particularly associated with the amino and hydroxyl groups. An MD simulation would model the interactions between all atoms in the system according to a force field and solve Newton's equations of motion to track their trajectories. This allows for the exploration of the different conformations the molecule can adopt in a given environment (e.g., in a vacuum or in a solvent) and the relative energies of these conformations. Such simulations are critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts. mdpi.com

Reaction Mechanism Investigations

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions at a molecular level. For a compound like this compound, theoretical studies would be instrumental in understanding its synthesis, degradation, and potential interactions with other molecules.

Transition State Analysis

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Theoretical chemists use a variety of computational methods, such as Density Functional Theory (DFT) and ab initio calculations, to locate and analyze these fleeting structures.

For this compound, transition state analysis could be applied to investigate:

Formation reactions: Identifying the transition states involved in the synthesis of this compound from its precursors.

Degradation pathways: Understanding how the molecule breaks down, for instance, through oxidation or other environmental processes. This would involve locating the transition states for bond cleavage and formation.

Reactions with biological molecules: If the compound has biological activity, computational studies could model its interaction with enzymes or other biomolecules, identifying the transition states of these processes.

The geometric and energetic properties of the transition state provide crucial insights into the reaction's feasibility and rate.

Energy Profiles of Reaction Pathways

By mapping the energy of a system as it transforms from reactants to products, chemists can construct a reaction energy profile. This profile illustrates the energy of all intermediates and transition states along a particular reaction pathway.

For this compound, computational studies could generate energy profiles for various potential reactions. These profiles would reveal:

The most favorable reaction pathway: By comparing the activation energies (the energy difference between the reactants and the transition state) of different possible routes, the most likely mechanism can be identified.

The stability of intermediates: The energy wells along the reaction profile correspond to intermediates. Their depth indicates their relative stability.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.7 |

| Transition State 2 | +15.8 |

| Products | -12.4 |

| This table is illustrative and does not represent actual experimental or calculated data for this compound. |

Photophysical Property Predictions (if applicable to excited states)

The interaction of molecules with light is the domain of photophysics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of molecules in their electronically excited states.

Should this compound possess interesting photophysical properties, theoretical studies could predict:

Absorption and Emission Spectra: Calculations can determine the wavelengths of light the molecule absorbs and emits, which is fundamental to its color and fluorescence/phosphorescence behavior.

Quantum Yields: The efficiency of light emission (fluorescence or phosphorescence) can be estimated computationally.

Excited-State Lifetimes: The duration for which the molecule remains in an excited state before returning to the ground state can be calculated.

Non-radiative Decay Pathways: Molecules can also lose energy from an excited state through non-radiative processes like internal conversion and intersystem crossing. Computational models can explore the likelihood of these pathways.

Table 2: Hypothetical Predicted Photophysical Properties of this compound

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 320 nm |

| Maximum Emission Wavelength (λem) | 450 nm |

| Fluorescence Quantum Yield (ΦF) | 0.35 |

| Excited State Lifetime (τ) | 2.1 ns |

| This table is illustrative and does not represent actual experimental or calculated data for this compound. |

Analytical Chemistry Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of chlorophenolic compounds. It separates the target analyte from a complex mixture, allowing for its individual detection and quantification. Both gas and liquid chromatography are widely utilized, often coupled with mass spectrometry for enhanced specificity.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of polar compounds like phenols, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. epa.gov This typically involves converting the polar hydroxyl group into a less polar ether or ester. Common derivatizing agents include acetic anhydride (B1165640) for acetylation or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. shimadzu.com

Once derivatized, the analytes are separated on a capillary column. The choice of detector is crucial for sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. While robust and reliable, it may lack the required sensitivity and selectivity for trace-level analysis in complex environmental samples.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated phenols. The presence of the chlorine atom in the 2,4-Diamino-3-chlorophenol molecule would allow for sensitive detection by ECD.

U.S. EPA methods for phenolic compounds, such as Method 8041A, provide guidelines for analysis using gas chromatography with detectors like FID or ECD. epa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound, as it typically does not require a derivatization step. shimadzu.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

A study on the closely related compound, 2-amino-4-chlorophenol (B47367), utilized an RP-HPLC method with a C18 column. utu.ac.in The separation was achieved using an isocratic mobile phase consisting of a water, acetonitrile, and acetic acid mixture, with UV detection at 280 nm. utu.ac.in Similarly, 4-Amino-3-chlorophenol (B108459) can be analyzed using a reversed-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com These methods demonstrate the general applicability of RP-HPLC for separating amin-chlorinated phenols from related substances. utu.ac.insielc.com

Table 1: Example HPLC Conditions for Analysis of Related Aminochlorophenol Compounds

| Parameter | Condition for 2-amino-4-chlorophenol utu.ac.in | Condition for 4-Amino-3-chlorophenol sielc.com |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) | Acetonitrile (MeCN) and water with phosphoric acid |

| Flow Rate | 1.5 mL/min | Not Specified |

| Detection | UV at 280 nm | Not Specified |

| Retention Time | 4.03 min | Not Specified |

Coupling Techniques: GC-MS and HPLC-MS

Coupling chromatographic techniques with mass spectrometry (MS) provides a significant advantage by combining the separation power of chromatography with the high selectivity and sensitivity of MS detection. This allows for definitive identification and quantification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of chlorophenols in environmental samples. nih.gov After separation on the GC column, the analyte molecules are ionized, typically by electron impact (EI), and the resulting mass fragments are detected. This provides a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification. nih.gov For enhanced sensitivity, selected ion monitoring (SIM) can be used, where only specific ions characteristic of the target analyte are monitored. nih.gov Methods have been developed for a wide range of chlorophenols, often involving a derivatization step prior to analysis. thermofisher.comdphen1.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a powerful tool for analyzing polar compounds like aminophenols without the need for derivatization. shimadzu.comulisboa.pt A case study for the determination of 2-amino-4-chlorophenol in water utilized HPLC coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. ulisboa.pt This technique, often referred to as LC-MS/MS, provides excellent specificity and low detection limits. ulisboa.ptunl.pt In LC-MS/MS, a specific precursor ion for the target compound is selected and fragmented, and a resulting product ion is monitored, minimizing interferences from the sample matrix. ulisboa.ptunl.pt

Table 2: Example LC-MS/MS Parameters for 2-amino-4-chlorophenol Analysis ulisboa.pt

| Parameter | Condition |

|---|---|

| Chromatography | HPLC |

| Column | XBridgeTM Phenyl |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |

| Parent Ion (m/z) | Specific to 2-amino-4-chlorophenol |

| Product Ion (m/z) | 126 (suggests loss of protonated amine) |

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis. env.go.jp The choice of extraction technique depends on the sample type (e.g., water, soil, industrial effluent) and the concentration of the analyte.

Solvent Extraction Methodologies

Liquid-liquid extraction (LLE) is a traditional and fundamental technique for isolating compounds from aqueous samples. organomation.com The method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov The efficiency of the extraction is dependent on the analyte's solubility in the organic solvent and is often pH-dependent. For phenolic compounds, the aqueous sample is typically acidified to suppress the ionization of the hydroxyl group, making the neutral molecule more soluble in organic solvents like dichloromethane (B109758), ethyl acetate, or hexane. organomation.comnih.gov While effective, LLE can be time-consuming and requires large volumes of organic solvents. nih.gov

Solid Phase Extraction (SPE) and Microextraction (SPME)

Solid Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE that significantly reduces solvent consumption. sigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the sample matrix passes through. phenomenex.com After a washing step to remove interferences, the analyte is eluted with a small volume of an appropriate solvent. sigmaaldrich.comphenomenex.com For the analysis of 2-amino-4-chlorophenol from water, SPE cartridges packed with styrene-divinylbenzene (SDB) copolymer have been successfully used. ulisboa.pt This type of sorbent is effective for retaining polar compounds from aqueous solutions. ulisboa.ptnih.gov

Solid Phase Microextraction (SPME): SPME is a solvent-free, miniaturized sample preparation technique. mdpi.com It uses a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed directly to the sample or its headspace, and the analytes adsorb onto the coating. nih.gov The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. dphen1.comnih.gov SPME is particularly effective for trace analysis and has been widely applied for the determination of chlorophenols in various environmental samples. nih.govnih.gov The choice of fiber coating is critical for selective and efficient extraction. nih.gov

Liquid-Liquid Extraction (LLE) and Microextraction (LPME)

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comlongdom.org The principle relies on the partitioning of a solute, such as this compound, between the two phases. asdlib.org Due to the presence of both polar amino groups and a less polar chlorinated aromatic ring, the choice of an appropriate organic solvent is critical for achieving high extraction efficiency. Common solvents used in LLE for separating organic compounds from aqueous matrices are selected based on their polarity and immiscibility with water. longdom.orgorganomation.com

Table 1: Common Solvents for Liquid-Liquid Extraction

| Solvent | Polarity | Immiscibility with Water |

|---|---|---|

| Hexane | Non-polar | High |

| Chloroform | Intermediate | High |

| Ethyl acetate | Polar | Moderate |

| Dichloromethane | Intermediate | High |

This table is generated based on information from multiple sources longdom.orgasdlib.orgorganomation.com.

To address the drawbacks of conventional LLE, such as high solvent consumption, miniaturized versions known as Liquid-Phase Microextraction (LPME) have been developed. phenomenex.com Hollow-Fiber LPME (HF-LPME) is a notable variant that utilizes a small volume of organic solvent held within the pores and lumen of a porous hollow fiber. scirp.orgnih.gov This technique can be configured in two- or three-phase systems. In a three-phase system, which is suitable for ionizable analytes like this compound, the compound is extracted from an aqueous sample (donor phase) into the organic solvent in the fiber wall, and then back-extracted into an aqueous acceptor phase within the fiber's lumen. nih.gov The pH of the donor and acceptor phases can be adjusted to optimize the extraction and concentration of the analyte. For an amino-containing compound, the sample pH would be adjusted to keep the analyte neutral for efficient extraction into the organic phase, while the acceptor phase would be acidic to ionize the analyte, trapping it and preventing back-extraction. nih.gov

In a study on the extraction of related chlorophenols, HF-LPME conditions were optimized to maximize recovery, demonstrating the technique's efficacy for this class of compounds. scirp.org

Table 2: Optimized Experimental Conditions for HF-LPME of Chlorophenols

| Parameter | Optimized Condition |

|---|---|

| Organic Phase | Toluene |

| Acceptor Phase | NaOH solution |

| Donor Phase | HCl solution |

| Extraction Time | 45 minutes |

| Agitation Speed | 1000 rpm |

| Salt Addition | 10% (w/v) NaCl |

This table is based on a study on 2-chlorophenol, 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol, providing a model for potential application to this compound scirp.org.

Aqueous Two-Phase Systems for Extraction

Aqueous Two-Phase Systems (ATPS) represent another liquid-liquid extraction technique that provides a gentle, non-denaturing environment for separation. agarwood.org.cnnih.gov These systems are formed by mixing two water-soluble components, such as two different polymers (e.g., polyethylene (B3416737) glycol and dextran) or a polymer and a salt (e.g., polyethylene glycol and phosphate (B84403) salts), above a critical concentration. ua.ptslideshare.net The result is the formation of two immiscible aqueous phases. slideshare.net

The partitioning of a solute in an ATPS is influenced by a variety of factors including the type and molecular weight of the polymer, the concentration of the phase-forming components, the type of salt, pH, and temperature. researchgate.net ATPS has been widely applied for the separation and purification of biomolecules like proteins and enzymes. nih.govresearchgate.net Given the polar nature of this compound, ATPS could serve as a viable green alternative to traditional organic solvent-based extractions, particularly for its isolation from complex biological or environmental samples. The high water content of both phases (typically 80-95%) makes ATPS a biocompatible extraction method. agarwood.org.cn

Spectrophotometric Methods

Spectrophotometry involves measuring the absorption or emission of light by a chemical substance. These methods are widely used for the quantitative analysis of aromatic compounds.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to electronic transitions in the aromatic ring and substituent groups. For the related compound 2,4-dichlorophenol, characteristic absorption bands are observed around 210 nm, 245 nm, and 285 nm. researchgate.net The primary and secondary bands are attributed to the aromatic group, while the third can be related to the C-Cl bond. researchgate.net The presence of amino groups on the phenol (B47542) ring of this compound would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift).

The pH of the solution significantly affects the UV spectrum of phenols, as the phenoxide ion formed in basic solutions has a different absorption profile than the neutral molecule. This property can be used to enhance selectivity. The simultaneous determination of multiple chlorophenols in mixtures is possible using UV spectrophotometry, often in conjunction with chemometric techniques to deconvolve overlapping spectra. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a substance that has absorbed light. While some phenolic compounds exhibit native fluorescence, the sensitivity and selectivity for analyzing primary aromatic amines can be significantly improved through derivatization. nih.gov Specific reagents can be used to react with the primary amino groups of this compound to form highly fluorescent derivatives. nih.gov This pre-column derivatization step, often used before chromatographic separation, allows for detection at very low concentrations, with detection limits reported in the nanomolar to picomolar range for other aromatic amines. nih.gov Studies on related chlorophenols have also explored their intrinsic fluorescence properties for detection. researchgate.net

Chemometric Approaches in Analytical Science

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. phmethods.net It is particularly powerful when applied to complex datasets generated by modern analytical instruments, such as spectra where signals from multiple components overlap. eurachem.org

Multivariate data analysis is essential for interpreting complex spectroscopic data from mixtures. diva-portal.org Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two of the most widely used multivariate methods in chemometrics. phmethods.netrsc.org

Principal Component Analysis (PCA) is a non-parametric technique used for data exploration and dimensionality reduction. phmethods.net It transforms the original variables (e.g., absorbance values at different wavelengths) into a smaller set of new, uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, the second PC accounts for the next largest, and so on. phmethods.net In spectroscopy, PCA can be used to identify patterns and group samples, or to detect outliers in a dataset.

Partial Least Squares (PLS) regression is a multivariate calibration method that relates a set of predictor variables (X-variables, e.g., the UV spectrum) to a set of response variables (Y-variables, e.g., the concentration of the analyte). phmethods.net PLS is particularly effective for handling overlapping spectral data where traditional univariate calibration would fail. It has been successfully applied to the simultaneous UV spectrophotometric determination of multiple chlorophenols in water samples, demonstrating its ability to build robust calibration models even in the presence of interfering substances. researchgate.net By using PLS, it is possible to quantify this compound in a mixture without complete separation from other absorbing species.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorophenol |

| 2,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| pentachlorophenol |

| Polyethylene glycol |

| Dextran |

| Hexane |

| Chloroform |

| Ethyl acetate |

| Dichloromethane |

| Toluene |

| Sodium hydroxide |

| Hydrochloric acid |

Method Validation and Performance Characteristics

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. demarcheiso17025.com For the quantification of this compound, particularly when it is present as an impurity or a related substance in a drug product, a rigorous validation process in accordance with guidelines such as those from the International Conference on Harmonisation (ICH) is essential. altabrisagroup.comgmp-compliance.orgloesungsfabrik.de The objective is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte. globalresearchonline.net

The primary performance characteristics evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). demarcheiso17025.comaltabrisagroup.comglobalresearchonline.net

While specific validated method data for this compound is not extensively available in published literature, the following sections detail the typical performance characteristics and provide illustrative data based on the validation of analytical methods for closely related aromatic amines and chlorophenol compounds. The data presented serves as a representative example of the performance expected from a well-developed analytical method, such as one using High-Performance Liquid Chromatography (HPLC).

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For a method analyzing this compound, specificity would be demonstrated by showing that the signal from this compound is well-resolved from any adjacent peaks. This is often achieved by analyzing a sample spiked with known impurities and demonstrating baseline separation. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the chromatographic peak for this compound is attributable to a single component. ich.org

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. slideshare.net

Linearity is typically evaluated by analyzing a series of dilutions of a standard solution of the analyte. A calibration curve is then constructed by plotting the analytical response versus the concentration. The relationship is assessed statistically, often by calculating the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression line. ich.org For impurity methods, the range is often from the limit of quantitation (LOQ) to 120% of the specification limit. altabrisagroup.com

Example Linearity Data for a Related Chlorinated Aromatic Amine

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 400 | 15500 |

| 800 | 31200 |

| 1200 | 46800 |

| 1600 | 62100 |

| 2000 | 78500 |

| Regression Equation | y = 39.5x - 200 |

| Correlation Coefficient (r) | 0.9993 |

This table illustrates a typical linear response for an analytical method over a specified concentration range for a compound structurally similar to this compound.

Accuracy

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each). ich.org

Example Accuracy (Recovery) Data

| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 50% | 5.0 | 4.98 | 99.6 |

| 100% | 10.0 | 10.07 | 100.7 |

| 150% | 15.0 | 15.03 | 100.2 |

| Average Recovery (%) | 100.17 |

This table demonstrates typical recovery results for a validated analytical method, showing the method's ability to accurately measure the analyte.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. altabrisagroup.com Precision is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range. ich.org

Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of the series of measurements.

Example Precision Data

| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |

| Repeatability (Peak Area) | 51234 | 51098 | 51552 | 51345 | 51167 | 51421 | 51303 | 0.35% |

| Intermediate Precision (Peak Area) | 51198 | 50987 | 51354 | 51601 | 51222 | 51455 | 51303 | 0.42% |

This table shows representative data for repeatability and intermediate precision, with low % RSD values indicating a high degree of precision for the analytical method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net

These limits are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. demarcheiso17025.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Example LOD and LOQ Data

| Parameter | Value (ng) | Basis of Determination |

| Limit of Detection (LOD) | 5 | Signal-to-Noise Ratio (3:1) |

| Limit of Quantitation (LOQ) | 20 | Signal-to-Noise Ratio (10:1) |

This table provides example values for the LOD and LOQ of a sensitive analytical method for a related substance.

Chemical Transformations and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes such as light (photolysis), water (hydrolysis), and oxidation.

Photochemical Degradation Pathways (e.g., Aqueous Photolysis)

No specific studies on the aqueous photolysis of 2,4-Diamino-3-chlorophenol were identified. For related compounds like 2,4-dichlorophenol (B122985), photochemical degradation is a known pathway, often involving hydroxyl radicals and leading to dechlorination and ring cleavage. The amino groups on this compound would likely alter the electron density of the aromatic ring, potentially affecting its photoreactivity, but specific pathways and products are undetermined.

Hydrolytic Stability and Pathways

Information on the hydrolytic stability and potential hydrolysis pathways for this compound is not available. Generally, the carbon-chlorine bond on an aromatic ring is resistant to hydrolysis under typical environmental conditions. The presence of the amino and hydroxyl groups could potentially influence this stability, but no specific data has been published.

Oxidative Chemical Degradation

There is no specific information on the oxidative chemical degradation of this compound. Studies on other chlorophenols have shown that strong oxidizing agents can degrade the aromatic ring. For example, the oxidation of 2,4-dichlorophenol and 3,4-dichlorophenol (B42033) has been investigated using Fe(III)/O2 homogeneous photocatalysis under UV light. nih.gov However, the reaction pathways for a diamino-substituted chlorophenol would be expected to differ significantly.

Biotransformation Mechanisms (focused on chemical process, not environmental fate/impact)

Biotransformation refers to the chemical alteration of a substance by a living organism. While numerous studies detail the microbial degradation of various chlorophenols, specific pathways for this compound have not been elucidated. Chloroaminophenols are recognized as a class of chlorophenol derivatives, but research has focused on compounds like 2,4-dichlorophenol. nih.gov

Microbial Dechlorination Processes

Specific microbial dechlorination processes for this compound have not been documented. In other chlorophenols, such as 2,4-dichlorophenol, anaerobic microbial communities have been shown to perform reductive dechlorination, often removing the ortho-position chlorine first to produce 4-chlorophenol. si.edunih.govnih.gov The enzymatic systems responsible for this dechlorination in well-studied organisms are specific, and their activity on a substrate like this compound is unknown.

Ring Cleavage and Mineralization Pathways

There are no specific studies detailing the ring cleavage and mineralization pathways for this compound. For comparison, the aerobic bacterial degradation of 2,4-dichlorophenol typically proceeds after dechlorination, involving hydroxylation to form a catechol, which then undergoes ring cleavage. nih.govnih.gov The complete breakdown of the compound to carbon dioxide, water, and inorganic ions is known as mineralization. nih.govnih.gov The presence and position of the two amino groups on the aromatic ring of this compound would necessitate different enzymatic machinery for ring cleavage compared to what has been observed for dichlorophenols.

Adsorption and Desorption Mechanisms on Chemical Matrices

The environmental mobility and fate of organic compounds like this compound are significantly influenced by their adsorption and desorption behavior on various matrices such as soil, sediment, and activated carbon. The extent of adsorption is dependent on the chemical properties of the compound, the characteristics of the adsorbent material, and the surrounding environmental conditions.

Research on other chlorophenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol, provides insights into the likely mechanisms. The adsorption of chlorophenols onto granular activated carbon is often a spontaneous and exothermic process. ncsu.edusci-hub.se The mechanism can involve dispersion forces between the π-electrons of the chlorophenol and the activated carbon surface. researchgate.net

On mineral surfaces, the adsorption of chlorophenols is influenced by the hydrophobicity of both the compound and the mineral. nih.gov Under acidic or neutral pH conditions, neutral chlorophenol molecules can adsorb into hydrophobic micropores. nih.gov However, under more alkaline conditions, adsorption may decrease due to electrostatic repulsion between the negatively charged mineral surface and the anionic form of the chlorophenol. nih.gov The presence of metal cations can sometimes enhance the sorption of chlorophenols on mineral surfaces. nih.gov

The number and position of chlorine atoms on the phenol (B47542) ring can also affect adsorption, with adsorption efficiency generally increasing with greater chlorine substitution. researchgate.net

Table 2: Adsorption Characteristics of Chlorophenols on Granular Activated Carbon (GAC)

| Compound | Adsorption Order | Influencing Factors | Reference |

| Phenol | Lowest | Temperature, pH, GAC dosage | sci-hub.se |

| 2-chlorophenol | Moderate | Temperature, pH, GAC dosage | sci-hub.se |

| 4-chlorophenol | Moderate | Temperature, pH, GAC dosage | sci-hub.se |

| 2,4-dichlorophenol | Highest | Temperature, pH, GAC dosage | sci-hub.se |

This table is based on data for phenol and other chlorophenols to illustrate general trends.

Desorption is the process by which an adsorbed substance is released from the adsorbent. In the environment, desorption can remobilize contaminants, making them available for transport or degradation. The desorption of chlorophenols can be influenced by factors such as changes in pH, ionic strength, and the presence of other competing organic molecules.

Role As a Chemical Intermediate and Precursor Chemistry

Synthesis of Fine Chemicals and Specialty Compounds

While direct evidence is limited, the synthesis of fine chemicals and specialty compounds often relies on intermediates with multiple reactive sites. Aromatic diamines and aminophenols are foundational in the production of various specialty materials. For instance, related compounds are utilized in the synthesis of high-performance polymers, dyes, and pharmaceutical agents. The amino groups in a compound like 2,4-Diamino-3-chlorophenol could potentially undergo diazotization followed by coupling reactions to form azo dyes. The color and properties of such dyes would be influenced by the substitution pattern on the aromatic ring.

Precursor in Multistep Organic Synthesis

In the context of multistep organic synthesis, a molecule with the functional groups of this compound would be a valuable precursor. Multistep synthesis involves a sequence of chemical reactions to transform a starting material into a more complex target molecule. The distinct reactivity of the amino and hydroxyl groups would allow for selective reactions, enabling the sequential addition of different molecular fragments. For example, the amino groups could be selectively acylated or alkylated, while the hydroxyl group could be etherified or esterified under different reaction conditions. The chlorine atom also provides a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic potential.

Derivatization to Form Advanced Chemical Structures

Derivatization, the process of chemically modifying a compound to enhance its properties or to produce a new compound with a different functionality, is a key strategy in developing advanced chemical structures. The functional groups on this compound offer numerous possibilities for derivatization.